molecular formula C9H15NO4 B104414 Boc-L-Homoserine lactone CAS No. 40856-59-5

Boc-L-Homoserine lactone

Cat. No. B104414
CAS RN: 40856-59-5
M. Wt: 201.22 g/mol
InChI Key: IMWMFJMYEKHYKG-LURJTMIESA-N
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Description

Boc-L-Homoserine lactone (HSL) is a compound that comprises a homoserine lactone ring and a fatty acyl side . The levels of L-Homoserine lactone in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .


Synthesis Analysis

A study has reported the synthesis of new chalcone-based homoserine lactones. The process was monitored by TLC with silica gel plates . Another study investigated the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase .


Molecular Structure Analysis

The molecular formula of Boc-L-Homoserine lactone is C9H15NO4 . Its average mass is 201.220 Da and its monoisotopic mass is 201.100113 Da . The systematic name of the compound is 2-Methyl-2-propanyl [(3S)-2-oxotetrahydro-3-furanyl]carbamate .

Scientific Research Applications

1. Environmental and Wastewater Treatment Boc-L-Homoserine lactone, as part of the N-acyl-homoserine lactone (AHL) group, plays a significant role in the treatment performance and microbial dynamics of activated sludge systems. Studies highlight the positive impacts of AHLs on the nitrification and denitrification efficiencies, influencing sludge properties and microbial community structures in wastewater treatment processes. The treatment involves variations in particle size, internal mass transfer resistance of activated sludge flocs, and microbial diversity, leading to improved system performance and environmental protection (Yan et al., 2020).

2. Quorum Sensing and Biofilm Management Boc-L-Homoserine lactone, as a component of AHLs, is integral in quorum sensing, a communication mechanism that bacteria use to regulate gene expression based on population density. AHLs have been observed to modulate bacterial growth, enzyme activity, and biofilm formation. For instance, in food safety and quality, acylated homoserine lactones-containing culture extract (AHL-CCE) has been used to reduce bacterial growth time and inhibit biofilm formation by Pseudomonas aeruginosa (Zhang et al., 2014). Moreover, Bacillus cereus isolate, through its quorum quenching activity, can degrade AHLs, significantly reducing biofilm formation and virulence in Pseudomonas aeruginosa, highlighting potential anti-pathogenic strategies (Raafat et al., 2019).

3. Agricultural Applications In agriculture, Boc-L-Homoserine lactone is recognized for its role in plant-microbe interactions. Studies have shown that AHLs can influence the behavior of plant cells, including modulation of intracellular calcium levels, which are crucial for numerous signal transduction pathways in plants. For instance, AHLs like N-butyryl-homoserine lactone induced a transient increase in cytosolic free calcium concentration in Arabidopsis root cells, suggesting that plants can detect and respond to bacterial quorum sensing signals (Song et al., 2011).

4. Biodegradation and Pollution Control Boc-L-Homoserine lactone, as part of AHLs, has been implicated in the biodegradation process of pollutants. An environmental isolate of Pseudomonas aeruginosa, capable of degrading aromatic compounds, was found to produce AHLs during this biodegradation process. The presence of AHLs like N-butyryl-l-homoserine lactone (BHL) and N-hexanoyl-l-homoserine lactone (HHL) was confirmed, and their involvement in enhancing the biodegradation of pollutants like phenol was indicated (Yong & Zhong, 2010).

Safety And Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of Boc-L-Homoserine lactone research could involve further investigation into its role in quorum sensing systems of bacteria . Additionally, the development of novel potent quorum sensing inhibitors (QSIs), which strongly inhibit the production of virulence factors in pathogenic bacteria, could be a promising area of research .

properties

IUPAC Name

tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMFJMYEKHYKG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350874
Record name Boc-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Homoserine lactone

CAS RN

40856-59-5
Record name Boc-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SA Nair, B Lee, DG Hangauer - Synthesis, 1995 - thieme-connect.com
… Even though we and others5 have found this hydroxy ester somewhat difficult to purify (due to a facile cyclization to N-Boc-L-homoserine lactone 3 upon storage or extended exposure …
Number of citations: 25 www.thieme-connect.com
IS Weitz, M Pellegrini, DF Mierke… - The Journal of Organic …, 1997 - ACS Publications
… N-Boc-l-homoserine Lactone (1S). An ice-cold suspension of l-homoserine lactone HCl (Sigma) (4.68 g, 34 mmol) in DMF (57 mL) was treated with triethylamine (TEA) (5.1 mL. 37 mmol…
Number of citations: 35 pubs.acs.org
SA Nair - 1995 - search.proquest.com
Protein kinases are a class of enzymes that catalyze the transfer of the $\gamma $-phosphate from ATP to the hydroxyl groups of Ser/Thr or Tyr in proteins and peptides. Using the …
Number of citations: 2 search.proquest.com
K Kashinath, S Dhara, DS Reddy - Organic letters, 2015 - ACS Publications
… Alkenols 7a, 8a, and 9a were synthesized by opening N-Boc-l-homoserine lactone (16) with allylamine, N-methylallylamine, and diallylamine, respectively. These compounds on …
Number of citations: 21 pubs.acs.org
K Kashinath - 2016 - dspace.ncl.res.in
The thesis is divided into three sections. Section 1 describes a brief introduction to the importance of macrocyclic compounds in drug discovery and selected strategies to access …
Number of citations: 0 dspace.ncl.res.in

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